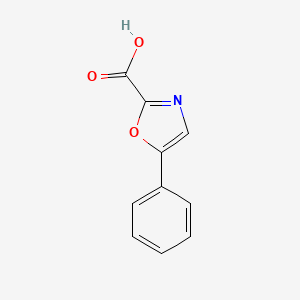

Acide 5-phényloxazole-2-carboxylique

Vue d'ensemble

Description

5-Phenyloxazole-2-carboxylic acid is a chemical compound that belongs to the class of oxazoles . It is used in research and has a CAS number of 1014-14-8 .

Synthesis Analysis

The synthesis of 5-Phenyloxazole-2-carboxylic acid involves the addition of Sodium hydroxide 2M to a solution of an intermediate compound in ethanol. The mixture is stirred at room temperature for 2 hours. The solution is then acidified to pH 0-1 by the addition of a solution of hydrochloric acid 6N. The resulting precipitate is collected by filtration, washed with water, and dried to furnish 5-Phenyloxazole-2-carboxylic acid .

Molecular Structure Analysis

The molecular formula of 5-Phenyloxazole-2-carboxylic acid is C10H7NO3 . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carbonyl group a basic trigonal shape .

Chemical Reactions Analysis

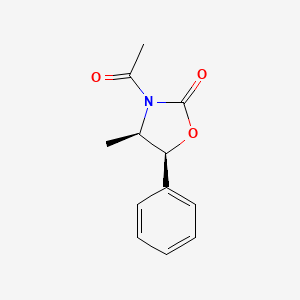

The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization .

Physical And Chemical Properties Analysis

Carboxylic acids, including 5-Phenyloxazole-2-carboxylic acid, are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de l'acide 5-phényloxazole-2-carboxylique, en mettant l'accent sur ses applications connues :

Inhibiteurs de la polymérisation de la tubuline

Les dérivés de l'this compound ont été étudiés pour leur potentiel en tant que nouveaux inhibiteurs de la polymérisation de la tubuline. Cette application est importante dans le développement d'agents anticancéreux, car la polymérisation de la tubuline est un processus essentiel dans la division cellulaire, et son inhibition peut empêcher la croissance des cellules cancéreuses .

Amélioration de la cytotoxicité

Les dérivés de l'this compound, en particulier les N,5-diphényloxazole-2-carboxamides, ont montré une cytotoxicité améliorée par rapport à l'ABT751, un agent anticancéreux connu. Cela suggère que ces dérivés pourraient être développés en médicaments anticancéreux plus efficaces .

Relations structure-activité (RSA)

La recherche sur les relations structure-activité (RSA) des dérivés de l'this compound fournit des informations précieuses sur la façon dont les changements structurels dans le composé peuvent affecter son activité biologique. Ces informations sont cruciales pour la conception et l'optimisation de nouveaux composés présentant les propriétés biologiques souhaitées .

Mécanisme D'action

Target of Action

The primary target of 5-Phenyloxazole-2-carboxylic acid is tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintaining cell shape, enabling cell motility, and facilitating intracellular transport.

Mode of Action

5-Phenyloxazole-2-carboxylic acid interacts with tubulin by inhibiting its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. By inhibiting tubulin polymerization, 5-Phenyloxazole-2-carboxylic acid can effectively halt cell division, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The inhibition of tubulin polymerization by 5-Phenyloxazole-2-carboxylic acid affects the cell cycle, particularly the G2/M phase . The G2/M phase is the stage of the cell cycle where mitosis (cell division) occurs. By disrupting tubulin polymerization, 5-Phenyloxazole-2-carboxylic acid prevents cells from properly forming the mitotic spindle, an essential component for chromosome segregation during cell division. This leads to cell cycle arrest at the G2/M phase .

Result of Action

The molecular effect of 5-Phenyloxazole-2-carboxylic acid’s action is the inhibition of tubulin polymerization, leading to disruption of microtubule formation . On a cellular level, this results in cell cycle arrest at the G2/M phase, preventing cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells.

Action Environment

The action, efficacy, and stability of 5-Phenyloxazole-2-carboxylic acid can be influenced by various environmental factors. These may include the pH of the biological environment, the presence of other interacting molecules, and the temperature. For instance, the compound’s storage temperature is recommended to be between 2-8°C to maintain its stability

Safety and Hazards

Propriétés

IUPAC Name |

5-phenyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULGUYOVJXOPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

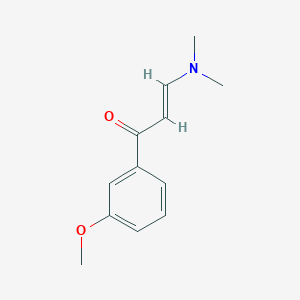

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylthieno[2,3-c]pyridine](/img/structure/B1642582.png)

![(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B1642605.png)

![(8-Nitro-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B1642614.png)

![(7S)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde](/img/structure/B1642617.png)

![(E)-3-(3,4-Dihydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B1642618.png)